molecular formula C10H16N2O2 B3175577 2-(3,5-Dimethyl-pyrazol-1-yl)-pentanoic acid CAS No. 957514-25-9

2-(3,5-Dimethyl-pyrazol-1-yl)-pentanoic acid

Cat. No. B3175577
CAS RN: 957514-25-9
M. Wt: 196.25 g/mol
InChI Key: XCONUUUICDYQDP-UHFFFAOYSA-N
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Description

“2-(3,5-Dimethyl-pyrazol-1-yl)-pentanoic acid” is a chemical compound with the molecular formula C9H14N2O2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-substituted acetophenone oximes were synthesized by reacting 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones with hydroxylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of “2-(3,5-Dimethyl-pyrazol-1-yl)-pentanoic acid” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,5-Dimethyl-pyrazol-1-yl)-pentanoic acid” can be inferred from its molecular structure. It has a molecular weight of 182.22 g/mol . Other properties such as hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can also be computed .

Safety and Hazards

The safety data sheet for a related compound, “2-(3,5-DIMETHYL-PYRAZOL-1-YL)-ETHYLAMINE”, indicates that it causes severe skin burns and eye damage . It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions for the study of “2-(3,5-Dimethyl-pyrazol-1-yl)-pentanoic acid” and related compounds could involve further exploration of their potential applications in various fields, such as medicinal chemistry and proteomics research .

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-5-9(10(13)14)12-8(3)6-7(2)11-12/h6,9H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCONUUUICDYQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=CC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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